molecular formula C17H13F3N2O2S B2946360 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034565-64-3

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2946360
CAS No.: 2034565-64-3
M. Wt: 366.36
InChI Key: ZXLZUTTYALFCMA-UHFFFAOYSA-N
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Description

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative designed for pharmaceutical and biochemical research. This compound features a hybrid heterocyclic scaffold, incorporating both furan and thiophene rings, which are privileged structures in medicinal chemistry known to contribute to broad-spectrum biological activity . The molecule is structurally optimized for interaction with biological targets through its hydrogen-bond donating and accepting urea moiety, while the 2-trifluoromethylphenyl group enhances membrane permeability and metabolic stability . Urea derivatives are extensively investigated as key scaffolds in the development of enzyme inhibitors, particularly for proteases such as aspartyl proteases . The integrated 3-thienylfuran core is a pharmaceutically relevant motif, with analogs demonstrating potential inhibitory activity against various viral and bacterial enzymes . This specific molecular architecture makes it a valuable candidate for screening campaigns in drug discovery, including target-based assays against infectious diseases or cancer, as well as in the exploration of structure-activity relationships (SAR). The compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

1-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(24-12)11-7-8-25-10-11/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLZUTTYALFCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique arrangement of thiophene and furan moieties, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene and furan compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against several bacterial strains and fungi .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of thiophene derivatives against multiple pathogens. The results demonstrated that compounds with similar structural features to this compound exhibited strong inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Anticancer Activity

Research published in MDPI highlighted the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The study reported IC50 values indicating potent activity at sub-micromolar concentrations, suggesting that the compound could be a promising lead in anticancer drug development .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or proteins involved in cell proliferation or survival pathways.
  • Receptor Modulation : It could bind to receptors that regulate apoptosis or cellular stress responses, leading to increased cell death in malignant cells.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialVarious bacteria and fungiVaries (sub-micromolar to micromolar)
AnticancerMCF-7, U-937< 1 µM
CytotoxicityNIH3T3 (fibroblast)> 10 µM

Chemical Reactions Analysis

1.1. Formation of Urea Core

The urea functional group (-NH-C(=O)-NH-) is typically synthesized via:

  • Coupling of isocyanates and amines : Reaction of 2-(trifluoromethyl)phenyl isocyanate with (5-(thiophen-3-yl)furan-2-yl)methylamine under anhydrous conditions ( ).

  • Hypervalent iodine-mediated coupling : PhI(OAc)₂ facilitates direct coupling of amides and amines via an isocyanate intermediate (Hofmann rearrangement), eliminating the need for pre-formed isocyanates ( ).

Reaction conditions :

StepReagents/SolventsTemperatureYieldSource
Isocyanate formationPhI(OAc)₂, K₃PO₄, 1,2-DCE80°C62–88%
Urea couplingTriphosgene, DCMRT82–93%

1.2. Construction of Heterocyclic Moieties

The thiophene-furan backbone is synthesized via:

  • Suzuki-Miyaura cross-coupling : Reaction of (5-formylfuran-2-yl)boronic acid with thiophene-3-yl halides using Pd(PPh₃)₂Cl₂ as a catalyst ( ).

  • Knoevenagel condensation : For derivatives with extended conjugated systems ( ).

Key intermediates :

  • (5-(Thiophen-3-yl)furan-2-yl)methanamine

  • 2-(Trifluoromethyl)phenyl isocyanate

2.1. PhI(OAc)₂-Mediated Urea Formation (From )

  • Iodonium intermediate : Benzamide reacts with PhI(OAc)₂ to form an iodonium species.

  • Hofmann rearrangement : Generates isocyanate intermediate.

  • Amine coupling : Isocyanate reacts with (5-(thiophen-3-yl)furan-2-yl)methylamine to yield urea.

Mechanism :

Benzamide+PhI OAc 2Iodonium intermediateΔIsocyanateAmineUrea\text{Benzamide}+\text{PhI OAc }_2\rightarrow \text{Iodonium intermediate}\xrightarrow{\Delta}\text{Isocyanate}\xrightarrow{\text{Amine}}\text{Urea}

2.2. Substituent Effects on Reactivity

  • Trifluoromethyl group : Enhances electrophilicity of the phenyl ring, accelerating isocyanate formation ( ).

  • Thiophene-furan system : Electron-rich heterocycles stabilize intermediates via π-π interactions, improving coupling efficiency ( ).

Stability and Side Reactions

  • Hydrolysis : The urea bond is susceptible to hydrolysis under strongly acidic/basic conditions, forming amines and CO₂ ( ).

  • Thermal decomposition : Degrades above 200°C, releasing toxic gases (e.g., HF from CF₃ group) ().

Mitigation strategies :

  • Use of inert atmosphere (N₂/Ar) during synthesis ( ).

  • Low-temperature storage (< -20°C) for long-term stability ().

Analytical Characterization

Spectroscopic data for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea:

TechniqueKey SignalsSource
¹H NMR δ 4.82 (s, 2H, -CH₂-), 7.30–7.95 (m, aromatic), 9.44 (s, NH)
¹³C NMR δ 152.8 (C=O), 130.3 (CF₃-C), 123.1 (thiophene C), 108.1 (furan C)
HRMS m/z 408.12 [M+H]⁺ (calc. 408.11)

Comparative Reaction Efficiency

MethodAdvantagesLimitationsYield Range
PhI(OAc)₂ coupling Metal-free, mild conditionsRequires excess amine62–88%
Triphosgene route High purity, scalableToxicity of phosgene derivatives82–93%
Suzuki coupling Selective C-C bond formationPd catalyst removal challenges70–85%

Comparison with Similar Compounds

Heterocyclic Systems

  • The target compound’s furan-thiophene system contrasts with thiazole-piperazine chains (e.g., 11j in ) . Thiazole-based derivatives often exhibit higher molecular weights (>500 g/mol) and extended conjugation, which may improve target engagement but reduce bioavailability.

Trifluoromethylphenyl Substituents

  • Ortho vs. meta/para CF₃ : The target’s 2-(trifluoromethyl)phenyl group creates steric hindrance near the urea core, which could limit rotational freedom and stabilize binding conformations. In contrast, analogs with 3-CF₃ (e.g., 11e in ) or 4-CF₃ (e.g., 11d) positions may exhibit different binding kinetics due to altered electronic profiles .

Physicochemical Properties

  • Molecular Weight : The target compound (~385 g/mol) falls below Lipinski’s rule of five threshold (<500 g/mol), suggesting favorable oral absorption compared to heavier analogs like 11j (534 g/mol) .
  • Lipophilicity : The trifluoromethyl group and heteroaromatic systems likely confer moderate logP values (~3–4), balancing membrane permeability and solubility.

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